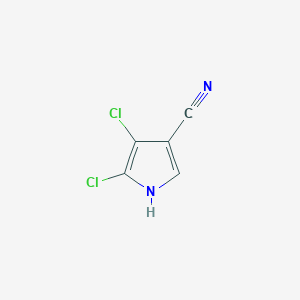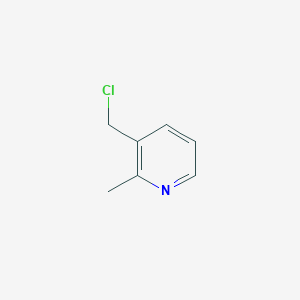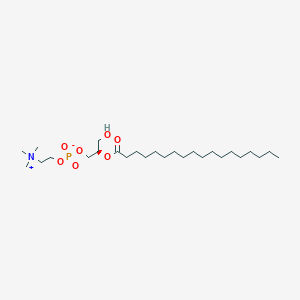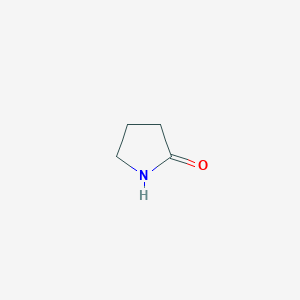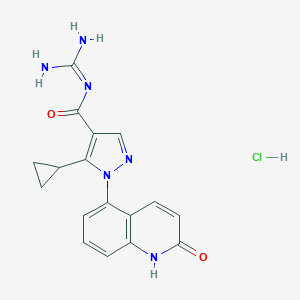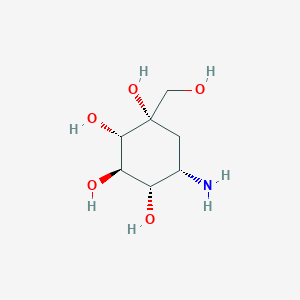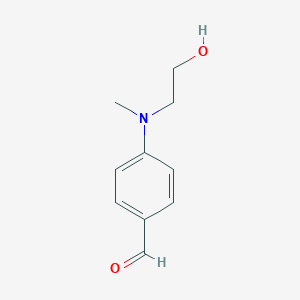
N-Méthyl-N-(2-hydroxyéthyl)-4-aminobenzaldéhyde
Vue d'ensemble
Description
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is an organic compound that belongs to the class of arylamines. It features a benzaldehyde moiety substituted with a methyl group and a hydroxyethyl group on the nitrogen atom. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Applications De Recherche Scientifique
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde typically involves multiple steps. One common method includes the reaction of 4-aminobenzaldehyde with N-methyl-2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction, yielding the desired product.
Industrial Production Methods
In industrial settings, the production of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted arylamines depending on the reagents used.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions due to the presence of the amino and aldehyde groups. These interactions can influence biochemical pathways and enzyme activities, making it a valuable tool in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyldiethanolamine: Similar in structure but with two hydroxyethyl groups.
N-Methyl-N-(2-hydroxyethyl)aniline: Lacks the aldehyde group but has similar functional groups.
Uniqueness
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is unique due to the presence of both the aldehyde and amino groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly useful in synthetic chemistry and industrial applications where specific functional group interactions are required.
Propriétés
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,8,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCUIVLSLBBESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394271 | |
| Record name | 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-91-8 | |
| Record name | 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde in the synthesis of deep red emitting polyurethanes?
A1: N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde plays a crucial role in creating a bifunctional molecule that enables the incorporation of a fluorescent dye into the polyurethane backbone []. The compound undergoes a condensation reaction with (2,6-dimethyl-4H-pyrane-4-ylidene)-malononitrile, extending the conjugated system of the DCM dye and red-shifting its emission maximum to over 650 nm []. Importantly, this reaction introduces two reactive hydroxy terminal groups to the dye molecule, allowing it to participate in polymerization reactions with other monomers like N,N-bis-(2-hydroxyethyl)-aniline or butan-1,4-diole during polyurethane synthesis []. This covalent attachment of the dye within the polymer structure is key to achieving the desired deep red emission properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)
